8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
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Overview
Description
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a halogenated heterocyclic compound with a molecular weight of 411.04 g/mol. It is a white solid at room temperature and is soluble in organic solvents. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmaceutical applications[_{{{CITATION{{{_2{Rapid, metal-free and aqueous synthesis of imidazo 1,2-.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones[_{{{CITATION{{{2{Rapid, metal-free and aqueous synthesis of imidazo [1,2-](https://pubs.rsc.org/en/content/articlehtml/2016/gc/c6gc01601d). This reaction forms the imidazo[1,2-a]pyridine core structure[{{{CITATION{{{_2{Rapid, metal-free and aqueous synthesis of imidazo 1,2-.
Metal-Catalyzed Coupling Reactions: Functionalization of the core scaffold can be achieved through metal-catalyzed coupling reactions, such as those using copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd)[_{{{CITATION{{{2{Rapid, metal-free and aqueous synthesis of imidazo [1,2-](https://pubs.rsc.org/en/content/articlehtml/2016/gc/c6gc01601d). These reactions often employ solvents like N,N-dimethylformamide, 1,2-dichloroethane, 1,4-dioxane, or acetonitrile[{{{CITATION{{{_2{Rapid, metal-free and aqueous synthesis of imidazo 1,2-.
Industrial Production Methods: Industrial production typically involves large-scale condensation reactions followed by purification steps to achieve the desired purity and yield[_{{{CITATION{{{_2{Rapid, metal-free and aqueous synthesis of imidazo 1,2-.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly halogenation, are common with this compound due to the presence of the iodine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as iodine (I2) and bromine (Br2) are used for substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Other halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological macromolecules. Medicine: Industry: It is used in the chemical industry for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
6-Bromo-8-methylimidazo[1,2-a]pyridine
Uniqueness: Compared to these similar compounds, 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide has a unique combination of functional groups and structural features that make it particularly useful in specific applications, such as its solubility in organic solvents and its reactivity in substitution reactions.
Properties
IUPAC Name |
ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2.BrH/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9;/h4-6H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSXCCURXYEBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-86-3 |
Source
|
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-iodo-6-methyl-, ethyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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